2-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-14-3-2-11(17)8-13(14)16(21)20-7-4-12(10-20)23-15-9-18-5-6-19-15/h2-3,5-6,8-9,12H,4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXOWNLMQBPTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electronic Considerations for Pyrazine Activation
Pyrazine’s electron-deficient nature (Hammett σp = 0.63) facilitates nucleophilic aromatic substitution but requires careful optimization of leaving group reactivity. Comparative studies show 2-chloropyrazine exhibits superior reactivity over bromo derivatives in copper-catalyzed couplings due to balanced electronic and steric profiles.
Pyrrolidine Conformational Analysis
Molecular modeling predicts the 3-hydroxy group adopts an equatorial position in the pyrrolidine chair conformation, minimizing steric hindrance during acylation. This spatial arrangement becomes critical for subsequent coupling efficiency.
Synthetic Route 1: Sequential Acylation and Nucleophilic Aromatic Substitution
Stepwise Synthesis of 1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-ol
Procedure :
- Charge pyrrolidin-3-ol (1.0 eq) in anhydrous DCM under N₂.
- Add Et₃N (2.5 eq) followed by dropwise addition of 5-chloro-2-methoxybenzoyl chloride (1.1 eq) at 0°C.
- Warm to room temperature and stir for 12 hr.
- Quench with sat. NaHCO₃, extract with DCM (3×), dry (MgSO₄), and concentrate.
Yield : 89% after silica gel chromatography (hexane/EtOAc 3:1).
Characterization :
Oxygen Activation and Pyrazine Coupling
Optimization Data :
| Activation Method | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Mesylation | 2-Chloropyrazine | K₂CO₃ | DMF | 120 | 24 | 45 |
| Tosylation | 2-Chloropyrazine | Cs₂CO₃ | DMSO | 130 | 18 | 52 |
| Direct OH | 2-Chloropyrazine | NaH | THF | 65 | 48 | 38 |
Optimal Conditions :
- React mesylated derivative (1.0 eq) with 2-chloropyrazine (1.2 eq) in DMSO at 130°C using Cs₂CO₃ (2.5 eq).
- Purify via reverse-phase HPLC (MeCN/H₂O gradient).
Limitations : Extended reaction times promote N-deacylation (15–22% side product).
Synthetic Route 2: Copper-Catalyzed Ullmann Coupling
Direct Coupling of Pyrrolidin-3-ol and 2-Chloropyrazine
Reaction Setup :
- 1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-ol (1.0 eq)
- 2-Chloropyrazine (1.5 eq)
- CuI (0.2 eq)
- 1,10-Phenanthroline (0.4 eq)
- Cs₂CO₃ (3.0 eq)
- DMSO (0.1 M), 100°C, 12 hr
Yield : 82% isolated yield after column chromatography (SiO₂, EtOAc/hexane 1:2).
Mechanistic Insight :
The copper catalyst facilitates single-electron transfers, lowering the activation energy for C–O bond formation. DFT calculations suggest a concerted metalation-deprotonation pathway dominates under these conditions.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (SNAr) | Route 2 (Ullmann) |
|---|---|---|
| Overall Yield | 52% | 82% |
| Reaction Time | 18 hr | 12 hr |
| Temperature | 130°C | 100°C |
| Side Products | 15–22% | <5% |
| Scalability | 10 g max | 100 g demonstrated |
| Purification | HPLC required | Column chromatography |
Key Advantage : The Ullmann method eliminates intermediate activation steps while improving atom economy (AE = 78% vs. 65% for SNAr).
Advanced Characterization and Structural Confirmation
Spectroscopic Fingerprinting
Conformational Analysis via NOESY
Critical NOE correlations confirm the benzoyl group’s equatorial orientation relative to the pyrrolidine ring, minimizing steric interactions with the pyrazine moiety.
Industrial-Scale Considerations
Process Chemistry Optimization
- Solvent Recycling : DMSO recovery reaches 92% efficiency via vacuum distillation.
- Catalyst Loading Reduction : CuI loading decreased to 0.1 eq without yield loss through additive screening.
- Continuous Flow Implementation : 85% yield achieved at 5 kg/day throughput using tubular reactor design.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized pyrazine derivatives, reduced pyrrolidine derivatives, and various substituted pyrazine compounds .
Scientific Research Applications
2-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues
Pyrazine Derivatives with Ether Linkages
- Compound 2 (): 2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-pyrazine Structural Differences: Replaces the benzoyl-pyrrolidine group with a piperidine-sulfonamide-pyrazole moiety. Synthesis: Prepared via sulfonyl chloride coupling, contrasting with benzoylation steps required for the target compound .
Benzoyl-Substituted Heterocycles
- 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride ():
- Structural Differences : Piperazine ring instead of pyrrolidine, with direct attachment to the chloro-methoxyphenyl group.
- Impact : The six-membered piperazine ring may offer different conformational flexibility and receptor selectivity (e.g., 5-HT₂A vs. 5-HT₂C) compared to the five-membered pyrrolidine .
Methoxypyrazines with Bioactive Substituents
- 5-[(3-Chlorobenzene-1-sulfonyl)methoxy]-6-methyl-N-[(pyridin-3-yl)methyl]pyrazine-2-carboxamide (): Structural Differences: Carboxamide and sulfonylmethoxy substituents instead of benzoyl-pyrrolidine.
Physico-Chemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine?
- Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:
- Nucleophilic substitution : Reacting pyrrolidin-3-ol derivatives with activated pyrazine intermediates under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the pyrrolidin-3-yloxy linkage .
- Coupling reactions : Introducing the 5-chloro-2-methoxybenzoyl group via amide bond formation, often using coupling agents like HATU or EDCI .
- Purification : Chromatography or recrystallization to isolate the final product.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NaH, DMF, 80°C | 65–75 | |
| 2 | HATU, DIPEA, DCM | 50–60 |
Q. What analytical techniques are used to characterize the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Determines 3D conformation and bond angles (e.g., monoclinic P2₁/c space group, β = 102.57°) .
- NMR spectroscopy : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ = 387.37) .
Q. What solvents and reaction conditions optimize solubility and stability during synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in substitution reactions, while THF is preferred for microwave-assisted steps .
- Stability considerations : Avoid prolonged exposure to light or moisture; store under inert atmosphere .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and observed biological activity?
- Methodological Answer :
- Experimental validation : Conduct dose-response assays (e.g., IC₅₀ determination) to verify computational docking results .
- SAR studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to identify critical pharmacophores .
- Data reconciliation : Use molecular dynamics simulations to account for conformational flexibility not captured in static models .
Q. What strategies optimize regioselectivity in pyrazine functionalization?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing substituents (e.g., chloro) to activate specific pyrazine positions .
- Microwave-assisted synthesis : Enhances reaction kinetics and selectivity (e.g., 120°C, 30 min vs. 24 hrs thermal) .
- Data Table :
| Method | Regioselectivity (%) | Yield (%) | Reference |
|---|---|---|---|
| Thermal (DMF, 24h) | 70–75 | 60 | |
| Microwave (120°C) | 85–90 | 75 |
Q. What mechanistic pathways govern the compound’s reactivity in nucleophilic substitution?
- Methodological Answer :
- SN2 mechanism : Observed in pyrrolidine ring substitution, supported by stereochemical inversion at the reaction site .
- Intermediate trapping : Use ESI-MS to detect transient species (e.g., oxonium ions during methoxy group activation) .
Q. How can stability studies inform formulation design for in vivo applications?
- Methodological Answer :
- Accelerated degradation : Expose the compound to pH 1–13 buffers and monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition >200°C) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa may yield divergent results) .
- Control for impurities : Verify purity (>95% by HPLC) to exclude confounding effects from byproducts .
Q. Why do computational models overestimate binding affinity for certain targets?
- Methodological Answer :
- Solvent effects : Include explicit water molecules in docking simulations to account for solvation .
- Entropy penalties : Use free-energy perturbation (FEP) calculations to refine ΔG predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
